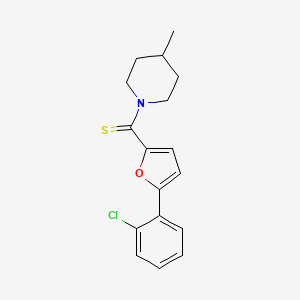
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to a phenyl-substituted indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Méthodes De Préparation
The synthesis of 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 2-phenylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Applications De Recherche Scientifique
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one include other indole derivatives such as 1-(2-phenyl-1H-indol-3-yl)ethanone and 2-(1H-indol-3-yl)ethanone. These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the chloro group in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-10-14(19)15-12-8-4-5-9-13(12)18-16(15)11-6-2-1-3-7-11/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBUGZOPDWQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2792362.png)
![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide](/img/structure/B2792365.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2792366.png)
![2-[[4-(2-Chloropropanoyl)-6,6-dimethylmorpholin-2-yl]methoxy]-N,N-dimethylacetamide](/img/structure/B2792367.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2792368.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792369.png)
![[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol](/img/structure/B2792371.png)

![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)


![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)

